molecular formula C16H15ClN2O4S B2941325 3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921537-73-7

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2941325
CAS No.: 921537-73-7
M. Wt: 366.82
InChI Key: KYZLZSNSVFOOQR-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound integrates a benzenesulfonamide pharmacophore, a well-established zinc-binding group known to inhibit Carbonic Anhydrase (CA) enzymes . Specifically, researchers are targeting isoforms like CA IX, which is overexpressed in hypoxic tumor environments such as those found in triple-negative breast cancer (e.g., MDA-MB-231 cells) and other solid tumors, but is largely absent in normal tissues . Inhibition of CA IX disrupts pH regulation in the tumor microenvironment, potentially suppressing cancer cell survival and proliferation . Furthermore, the molecule features a 1-methyl-2-oxoindolin (isatin) scaffold. Isatin derivatives are recognized for a broad spectrum of biological activities, including documented antimicrobial, antiviral, and anticancer properties . The strategic combination of the sulfonamide and isatin moieties in a single molecular framework is a common hybridization approach designed to develop novel agents with dual or synergistic mechanisms of action, which may help overcome drug resistance . Consequently, this compound is a valuable candidate for researchers investigating new targeted therapies, particularly in in vitro anti-proliferative assays, enzyme inhibition studies, and antimicrobial screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-19-14-5-3-11(7-10(14)8-16(19)20)18-24(21,22)12-4-6-15(23-2)13(17)9-12/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZLZSNSVFOOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves a series of organic reactions. One common synthetic route includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-(1-methyl-2-oxoindolin-5-yl)amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific biological context and the disease being targeted .

Comparison with Similar Compounds

Core Benzenesulfonamide Derivatives

  • 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (): This hybrid compound features an isoxazole substituent instead of indolinone.
  • 2-Benzylthio-4-chloro-N-[5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamide () : Shares the chloro and methoxy substituents but incorporates a triazine ring and benzylthio group. The triazine moiety may enhance π-π stacking interactions in biological targets, while the methyl group at position 5 could improve metabolic stability .

Heterocyclic Modifications

  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide (): Replaces the indolinone with a benzofuran group.

Table 1: Structural Comparison of Key Sulfonamide Derivatives

Compound Name Benzenesulfonamide Substituents N-Linked Group Key Features
Target Compound 3-Cl, 4-OCH₃ 1-Methyl-2-oxoindolin-5-yl Indolinone for kinase inhibition
4-Amino-N-(5-methylisoxazol-3-yl) derivative None 5-Methylisoxazole High solubility, thiazolidinone hybrid
Triazine-containing derivative () 4-Cl, 5-CH₃ 3,4-Dimethoxyphenyl-triazine Enhanced π-π interactions
Benzofuran derivative () 4-OCH₃ Benzofuran + 4-Cl-benzoyl Rigid structure, acetyl group

Biological Activity

3-Chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its structure combines a sulfonamide moiety with an indole derivative, suggesting a multifaceted mechanism of action that could be exploited for therapeutic purposes.

Chemical Structure

The compound can be described by the following chemical structure:

C14H14ClN2O3S\text{C}_{14}\text{H}_{14}\text{ClN}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling and apoptosis.

Key Biological Activities:

  • Anticancer Properties: The compound has shown potential in inducing apoptosis in cancer cell lines by activating caspase enzymes, particularly procaspase-3, which is crucial for the apoptotic pathway.
  • Enzyme Inhibition: It may inhibit specific protein kinases involved in tumor proliferation, thereby hindering cancer progression .

The mechanism of action involves several pathways:

  • Caspase Activation: By activating procaspase-3, it triggers a cascade leading to programmed cell death in malignant cells.
  • Inhibition of Tumor Growth: The compound may inhibit key signaling pathways that promote tumor growth and survival, particularly through interactions with protein kinases .

Research Findings

A review of recent studies highlights the following findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits protein kinases involved in proliferation
CytotoxicitySignificant cytotoxic effects on SW620 (colon) and PC-3 (prostate) cancer cells

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines:
    • A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of SW620 and PC-3 cell lines, indicating its potential as an anticancer agent.
    • IC50 values were determined to assess the effectiveness against these cell lines, showing promising results at low micromolar concentrations .
  • Mechanistic Insights:
    • Further mechanistic studies revealed that the compound’s interaction with caspase pathways was critical for its cytotoxic effects. The activation of caspase-3 was confirmed through Western blot analysis post-treatment with varying concentrations of the compound.

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